molecular formula C20H15NO2S B086859 Benzanilide, 2'-benzoylthio- CAS No. 1047-61-6

Benzanilide, 2'-benzoylthio-

Cat. No. B086859
CAS RN: 1047-61-6
M. Wt: 333.4 g/mol
InChI Key: SPSSXOLIURQSMF-UHFFFAOYSA-N
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Description

Benzanilide, 2'-benzoylthio-' is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzanilide, which is a widely used organic compound in the pharmaceutical industry. The addition of a benzoylthio group to benzanilide has been found to enhance its biological activity and make it a more effective research tool.

Scientific Research Applications

Benzanilide, 2'-benzoylthio- has been used in a wide range of scientific research applications. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play critical roles in various physiological processes, and their inhibition can lead to a range of therapeutic effects. Additionally, benzanilide, 2'-benzoylthio- has been found to have anti-inflammatory, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of benzanilide, 2'-benzoylthio- involves the inhibition of specific enzymes through the formation of covalent bonds with the active site of the enzyme. This leads to a decrease in the activity of the enzyme, which can have a range of physiological effects depending on the specific enzyme targeted. Additionally, benzanilide, 2'-benzoylthio- has been found to have antioxidant properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of benzanilide, 2'-benzoylthio- are dependent on the specific enzyme targeted. For example, inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of certain types of glaucoma. Additionally, the anti-inflammatory and antifungal properties of benzanilide, 2'-benzoylthio- may have broad applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of benzanilide, 2'-benzoylthio- is its high potency and specificity for certain enzymes. This makes it a valuable research tool for the study of enzyme function and the development of new drugs. Additionally, the synthesis method for benzanilide, 2'-benzoylthio- is relatively simple and yields a high purity product. However, one limitation of benzanilide, 2'-benzoylthio- is that it may have off-target effects on other enzymes or biological processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of benzanilide, 2'-benzoylthio-. One area of interest is the development of new drugs based on the structure of benzanilide, 2'-benzoylthio-. The high potency and specificity of this compound make it a promising starting point for the design of new drugs with improved therapeutic properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of benzanilide, 2'-benzoylthio- and to identify new targets for its use. Finally, the development of new synthesis methods for benzanilide, 2'-benzoylthio- may lead to improved yields and purity, which can facilitate its use in scientific research.

Synthesis Methods

The synthesis of benzanilide, 2'-benzoylthio- involves the reaction of benzanilide with thionyl chloride and benzoyl chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of the reaction is typically high, and the purity of the product can be easily verified through various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

CAS RN

1047-61-6

Product Name

Benzanilide, 2'-benzoylthio-

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

S-(2-benzamidophenyl) benzenecarbothioate

InChI

InChI=1S/C20H15NO2S/c22-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)24-20(23)16-11-5-2-6-12-16/h1-14H,(H,21,22)

InChI Key

SPSSXOLIURQSMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC(=O)C3=CC=CC=C3

Other CAS RN

1047-61-6

Origin of Product

United States

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